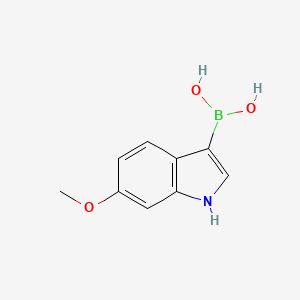
(6-Methoxy-1H-indol-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Methoxy-1H-indol-3-yl)boronic acid is a boronic acid derivative with a methoxy group at the 6th position of the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxy-1H-indol-3-yl)boronic acid typically involves the borylation of the corresponding indole derivative. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an indole derivative is reacted with a boronic acid or boronate ester under mild conditions . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: (6-Methoxy-1H-indol-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can yield different functionalized indoles.
Substitution: It participates in electrophilic substitution reactions, particularly in the presence of strong electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve strong acids or bases, depending on the desired substitution.
Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
(6-Methoxy-1H-indol-3-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (6-Methoxy-1H-indol-3-yl)boronic acid involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This interaction often involves the formation of a reversible covalent bond between the boronic acid group and a nucleophilic residue in the enzyme .
Comparaison Avec Des Composés Similaires
- (6-Methoxy-1H-indol-3-yl)boronic acid pinacol ester
- This compound MIDA ester
- This compound neopentyl glycol ester
Comparison: Compared to its esters, this compound is more reactive due to the free boronic acid group, making it more suitable for certain types of chemical reactions, such as Suzuki-Miyaura coupling. Its unique structure also allows for specific interactions with biological targets, enhancing its potential as a therapeutic agent .
Propriétés
Formule moléculaire |
C9H10BNO3 |
|---|---|
Poids moléculaire |
190.99 g/mol |
Nom IUPAC |
(6-methoxy-1H-indol-3-yl)boronic acid |
InChI |
InChI=1S/C9H10BNO3/c1-14-6-2-3-7-8(10(12)13)5-11-9(7)4-6/h2-5,11-13H,1H3 |
Clé InChI |
WLBXFECHJHEURI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CNC2=C1C=CC(=C2)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




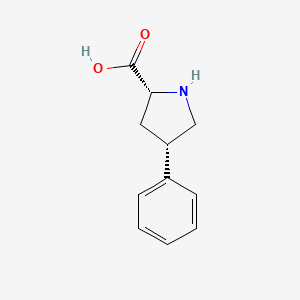
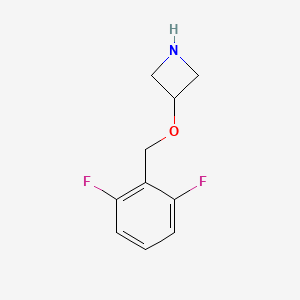

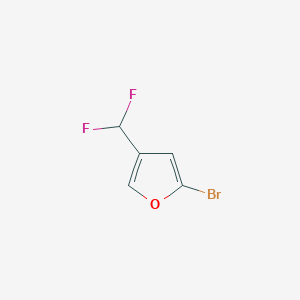
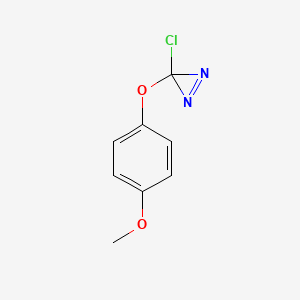

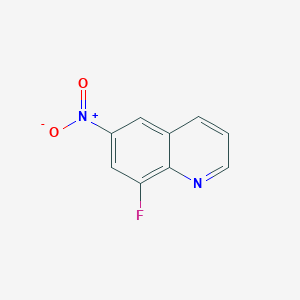
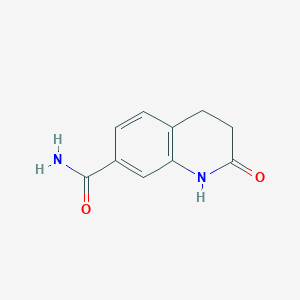
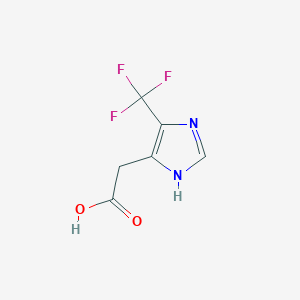

![3-Methylthieno[3,2-b]pyridine-7-carboxylic acid](/img/structure/B11903666.png)

